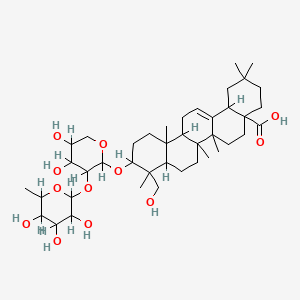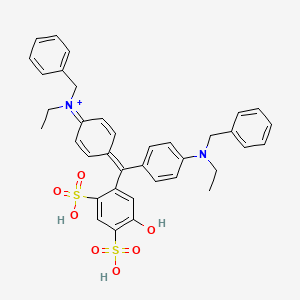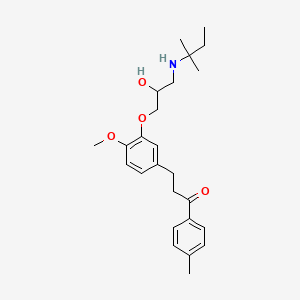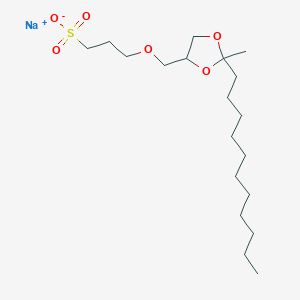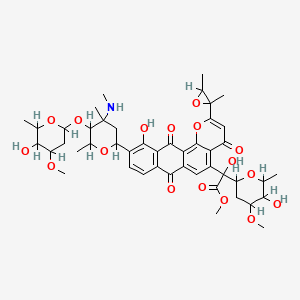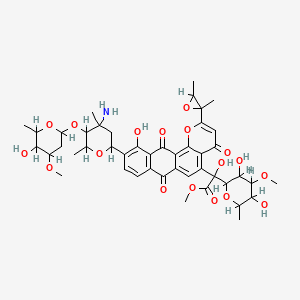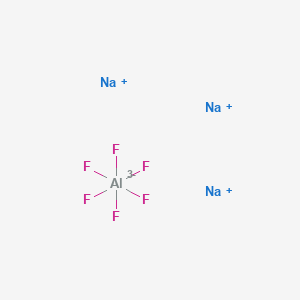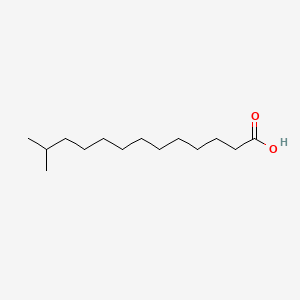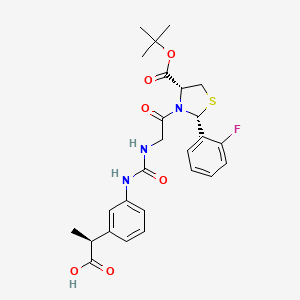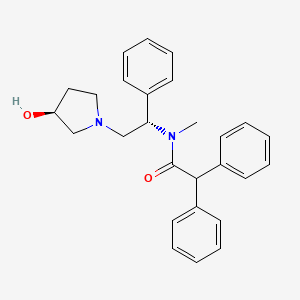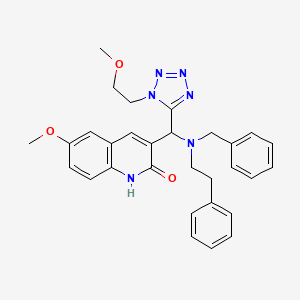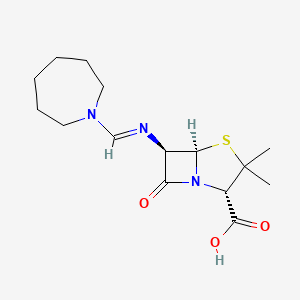
Mecillinam
Overview
Description
Amdinocillin, also known as mecillinam, is a β-lactam antibiotic belonging to the amidinopenicillin class. It is primarily used to treat infections caused by Gram-negative bacteria, particularly urinary tract infections. Amdinocillin is known for its ability to bind specifically to penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis .
Mechanism of Action
Target of Action
Mecillinam, also known as Amdinocillin, primarily targets the penicillin-binding protein 2 (PBP2) of Escherichia coli . PBP2 plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like this compound .
Mode of Action
This compound interacts with PBP2, resulting in the production of osmotically-stable round cells . This interaction disrupts the normal function of PBP2, thereby inhibiting the synthesis of the bacterial cell wall . This mechanism of action is identical in a wide variety of Gram-negative rod-shaped bacteria .
Biochemical Pathways
This compound interferes with the biosynthesis of the bacterial cell wall . By specifically binding to PBP2, it disrupts the normal function of this protein, leading to alterations in cell morphology and ultimately cell death . The affected pathway is crucial for maintaining the structural integrity of the bacterial cell.
Pharmacokinetics
This compound exhibits some hepatic metabolism and is excreted via renal and biliary routes, mostly unchanged . It has a half-life of 1 to 3 hours . After oral administration, this compound is well absorbed . The bioavailability of this compound is relatively low, which led to the development of an orally active prodrug, pivthis compound .
Result of Action
The interaction of this compound with PBP2 leads to the production of osmotically-stable round cells . This alteration in cell morphology disrupts the normal functioning of the bacteria, leading to cell death . This compound is particularly effective against Gram-negative bacteria .
Action Environment
Environmental factors can influence the action of this compound. For instance, this compound and its prodrug Pivthis compound are readily biodegradable in activated sludge, suggesting that they can be broken down in certain environmental conditions . Additionally, the presence of food can significantly affect the pharmacokinetics of Pivthis compound and this compound .
Biochemical Analysis
Biochemical Properties
Mecillinam binds specifically to penicillin binding protein 2 (PBP2), an enzyme involved in the synthesis of bacterial cell walls . This interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis .
Cellular Effects
This compound’s interaction with PBP2 alters bacterial catabolic and anabolic processes . This leads to changes in bacterial protein synthesis, which is identified as a source of energy demand . The alteration of these processes contributes to the lethality of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PBP2 . This binding interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis . This disruption results in the production of osmotically-stable round cells .
Temporal Effects in Laboratory Settings
This compound resistance can be easily selected for in laboratory settings and is linked to more than 40 genes, including the mrdA gene encoding PBP2 . Over time, the effects of this compound can change due to the development of resistance .
Dosage Effects in Animal Models
In laboratory animal studies, this compound was administered at doses ranging from 20 to 100 mg/kg body weight and was found to be practically devoid of general pharmacologic effects .
Transport and Distribution
This compound is poorly absorbed following oral administration in mice, rats, dogs, and cattle . Following parenteral administration, the elimination half-life in plasma was 0.8 to 1.5 hours and the volume of distribution was 0.2 to 0.5 l/kg .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to PBP2 . This binding interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amdinocillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the formation of an amidine group and the introduction of a side chain that enhances its antibacterial activity. The synthesis typically involves:
Formation of the Amidine Group: This step involves reacting 6-aminopenicillanic acid with an appropriate amidine precursor under controlled conditions.
Side Chain Introduction: The amidine derivative is then reacted with a side chain precursor to form the final amdinocillin molecule.
Industrial Production Methods: Industrial production of amdinocillin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Amdinocillin undergoes several types of chemical reactions, including:
Hydrolysis: Amdinocillin can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s structure and activity.
Substitution: Amdinocillin can undergo substitution reactions, particularly at the amidine group, leading to derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed:
Hydrolysis Products: Inactive penicilloic acid derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of amdinocillin, depending on the specific reagents and conditions used.
Scientific Research Applications
Amdinocillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for β-lactam antibiotics.
Comparison with Similar Compounds
Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity, including some Gram-positive bacteria.
Amoxicillin: Similar to ampicillin but with better oral bioavailability.
Piperacillin: A β-lactam antibiotic with extended-spectrum activity, often used in combination with tazobactam.
Comparison:
Spectrum of Activity: Amdinocillin is more specific for Gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra.
Mechanism of Action: All these antibiotics inhibit bacterial cell wall synthesis but target different penicillin-binding proteins.
Amdinocillin’s specificity for penicillin-binding protein 2 and its unique amidine structure distinguish it from other β-lactam antibiotics, making it a valuable tool in both clinical and research settings.
Properties
IUPAC Name |
(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-NTZNESFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022584 | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.79e-01 g/L | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls. | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
32887-01-7 | |
| Record name | Mecillinam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amdinocillin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecillinam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMDINOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


